molecular formula C14H12N2O5S B015779 N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide CAS No. 1775-37-7

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Cat. No.: B015779
CAS No.: 1775-37-7
M. Wt: 320.32 g/mol
InChI Key: YRZGYZAAOZVGMI-UHFFFAOYSA-N
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Description

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, also known historically as Sulfanitran, is a chemical compound of significant interest in pharmaceutical and biochemical research. This sulfonamide derivative is characterized by its molecular formula C₁₄H₁₃N₃O₅S and a molecular weight of 335.34 g/mol. Research Applications and Value: This compound serves as a valuable scaffold in medicinal chemistry research, particularly in the design and synthesis of novel enzyme inhibitors. Its core structure, which features both sulfonamide and acetamide pharmacophores, aligns with modern "tail approach" drug design strategies used to develop targeted therapies. Primary research applications include: Anticancer Research: Sulfonamide-acetamide hybrids are investigated for their potential cytotoxic activity against various human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7). The mechanism of action under exploration often involves the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . Antimicrobial Research: Researchers evaluate such derivatives for in vitro antibacterial and antifungal properties, seeking new agents to combat drug-resistant pathogens . Enzyme Inhibition Studies: The compound's structure makes it a candidate for developing inhibitors against enzymes like carbonic anhydrase (CA), a validated drug target for conditions including hypoxic tumors . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZGYZAAOZVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283165
Record name N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-37-7
Record name 1775-37-7
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Record name N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-4'-nitrodiphenyl sulfone
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Preparation Methods

Rhodium-Catalyzed Carbonylation

A modern approach utilizes rhodium catalysts to convert nitroarenes directly into acetamide derivatives. This method, reported in, employs a Rh₂(CO)₄Cl₂/DPPP/NaI/W(CO)₆ system under nitrogen atmosphere.

Reaction Conditions :

  • Substrate : 4-Nitrobenzene derivatives

  • Catalyst : Rh₂(CO)₄Cl₂ (2 mol%), DPPP (6 mol%), NaI (30 mol%), W(CO)₆ (1 mmol)

  • Base : Na₃PO₄ (0.75 mmol)

  • Solvent : Dimethyl carbonate (DMC, 1.5 mL)

  • Temperature : 120°C

  • Time : 24 hours

Mechanism :
The nitro group undergoes reductive carbonylation, where W(CO)₆ serves as a carbonyl source. The rhodium catalyst facilitates nitro group reduction and subsequent insertion of the acetamide moiety.

Yield Data :

SubstrateProductYield (%)
1-Chloro-4-nitrobenzeneN-(4-Chlorophenyl)acetamide99%
1-Fluoro-4-nitrobenzeneN-(4-Fluorophenyl)acetamide94%
1,3-DinitrobenzeneN,N'-(1,3-Phenylene)diacetamide82%

Advantages :

  • Single-step synthesis from nitro precursors.

  • High functional group tolerance.

  • Scalable under optimized conditions.

Limitations :

  • Requires specialized catalysts and inert conditions.

  • Prolonged reaction times.

Classical Sulfonamide Formation

Sulfonylation of 4-Aminophenylacetamide

A traditional route involves reacting 4-nitrophenylsulfonyl chloride with 4-aminophenylacetamide, as inferred from.

Reaction Conditions :

  • Substrate : 4-Aminophenylacetamide

  • Sulfonating Agent : 4-Nitrophenylsulfonyl chloride

  • Base : Pyridine (to neutralize HCl)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Time : 4–6 hours

Mechanism :
The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, forming a sulfonamide bond.

Optimization :

  • Excess sulfonyl chloride (1.2 equiv) improves yield.

  • Slow addition of sulfonyl chloride minimizes side reactions.

Yield : 75–85% (estimated from analogous reactions in).

Purification :

  • Column chromatography (silica gel, PE/EA = 5:1 to 1:1).

  • Recrystallization from ethanol/water mixtures.

Acetylation of Sulfonamide Intermediates

Post-Sulfonylation Acetylation

In cases where the amine is unprotected, acetylation follows sulfonamide formation. This method is detailed in.

Reaction Conditions :

  • Substrate : N-(4-((4-Nitrophenyl)sulfonyl)phenyl)amine

  • Acetylating Agent : Acetic anhydride (1.5 equiv)

  • Catalyst : H₂SO₄ (catalytic)

  • Solvent : Acetic acid

  • Temperature : Reflux (110°C)

  • Time : 2 hours

Yield : 60–81%.

Key Considerations :

  • Prolonged heating risks sulfonamide hydrolysis.

  • Anhydrous conditions prevent side reactions.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MethodYield RangeScalabilityEquipment Needs
Rhodium-Catalyzed80–99%ModerateHigh-pressure reactors
Classical Sulfonylation75–85%HighStandard glassware
Post-Sulfonylation Acetylation60–81%ModerateReflux apparatus

Environmental and Economic Factors

  • Catalytic Method : Requires expensive rhodium catalysts but minimizes waste through atom economy.

  • Classical Method : Cost-effective reagents but generates stoichiometric HCl.

  • Acetylation : Uses affordable acetic anhydride but involves corrosive conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13N3O5S
  • Molecular Weight : 320.32 g/mol
  • CAS Number : 1775-37-7

The compound features a sulfonamide group, which contributes to its biological activity. The nitrophenyl moiety enhances its reactivity and potential interactions with biological targets.

Chemistry

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon as a catalyst.
  • Substitution Reactions : The sulfonyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

These properties make it valuable for developing new chemical entities in pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with sulfonamide groups exhibit antimicrobial effects. This compound may have similar properties due to its structural characteristics.
  • Anticancer Activity : Preliminary studies suggest that this compound may act as a selective anti-cancer agent through mechanisms involving reactive oxygen species (ROS). Its ability to generate reactive intermediates could lead to cytotoxic effects on cancer cells while sparing normal cells .

Medicine

In the medical field, this compound is being investigated for its potential therapeutic applications:

  • Drug Development : Its unique chemical structure makes it a candidate for developing new drugs targeting specific diseases, particularly those requiring selective toxicity towards pathogens or cancer cells.

Case Study 1: Antimicrobial Activity

A study demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound was tested alongside other derivatives, showing promising results against resistant bacterial strains. This suggests its potential use in developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through ROS-mediated pathways. The compound's ability to selectively target cancer cells while minimizing effects on normal cells highlights its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

N4-Acetylsulfanilamide (N-(4-Sulfamoylphenyl)acetamide)

  • Structure : Contains a sulfamoyl group (-SO2NH2) instead of the 4-nitrophenylsulfonyl group.
  • Activity : Primarily antimicrobial, acting as a sulfonamide antibiotic .
  • Key Data : Elemental analysis shows C (46.87%), H (4.72%), N (10.93%) .

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)

  • Structure : Incorporates a piperazinylsulfonyl group.
  • Activity : Exhibits analgesic activity comparable to paracetamol, likely mediated through central nervous system pathways .

N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6)

  • Structure : Features a 4-nitrophenylchalcone moiety linked to the acetamide group.
  • Activity: Demonstrates potent antinociceptive effects (32–34× more potent than acetylsalicylic acid) in murine models, with efficacy in inflammatory and neuropathic pain .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : Chloro and nitro substituents on the phenyl ring, with a methylsulfonyl group.
  • Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide, highlighting a common method for analogous compounds .

Physicochemical Properties

Key properties of related compounds provide insights into the target molecule:

Compound Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) Notable Features Reference
Target Compound* ~350 (estimated) ~5.3–6.0 1.5–1.6 Nitro group reduces solubility
N4-Acetylsulfanilamide 214.28 5.32 - High nitrogen content (10.93%)
CAS 647032-19-7 (Pyrazole) 568.40 5.32 1.56 Bromo and nitro substituents

*Estimated based on analogs.

Biological Activity

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, also known as Methyl Benzyl Phthalimido Glucoside, is a synthetic compound with significant applications in organic chemistry and biochemistry. This article explores its biological activity, particularly its role in glycosylation reactions, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C22H23NO7C_{22}H_{23}NO_7 and a molecular weight of 413.42 g/mol. It is characterized by the presence of a benzyl group and a phthalimido group attached to a glucopyranoside structure. These functional groups enhance its reactivity in various biochemical applications.

Biological Activity

1. Glycosylation Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside serves as an effective glycosyl donor or acceptor in synthetic reactions. Its structure allows it to participate in the formation of modified nucleosides, which are crucial for RNA and DNA synthesis. The ability to modify nucleosides can significantly impact their stability and binding affinity, making them valuable in therapeutic development .

2. Enzyme Interactions

The compound exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Studies have shown that it can influence the binding affinities of enzymes such as glycosyltransferases, which are essential for carbohydrate metabolism and biosynthesis . The presence of the phthalimido group allows for selective reactivity, enhancing its utility in enzyme-mediated reactions.

3. Therapeutic Potential

Research indicates that derivatives of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside may possess therapeutic properties. For instance, modified nucleosides synthesized from this compound have shown promise in antiviral therapies due to their enhanced stability against enzymatic degradation . Additionally, its role as a precursor in the synthesis of C-nucleoside analogs highlights its potential in developing new therapeutic agents.

Case Study 1: Synthesis of Modified Nucleosides

In a study focusing on the synthesis of C-nucleoside analogs, methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside was used as a starting material. The researchers successfully demonstrated that modifications at specific positions on the sugar ring could lead to compounds with improved pharmacological profiles. These analogs exhibited increased resistance to nucleases, making them suitable candidates for further development as antiviral agents.

Case Study 2: Enzyme Binding Affinity

Another study investigated the binding affinity of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside with glycosyltransferases. The results indicated that the compound could effectively inhibit certain glycosyltransferase activities, suggesting its potential as an inhibitor in carbohydrate metabolism . This inhibitory action could be leveraged for therapeutic purposes, particularly in conditions where glycosylation plays a critical role.

Comparative Analysis with Similar Compounds

The following table summarizes key features of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosideC22H23NO7Versatile glycosyl donor; used in modified nucleosides
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranosideC29H29NO7Contains two benzyl groups; enhanced lipophilicity
Methyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosideC22H23NO7Focused modification at the 6-position affects enzyme interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via sulfonylation and acetylation reactions. For example, sulfonamide intermediates are prepared by reacting aromatic amines with sulfonyl chlorides under controlled pH (8–9) using NaHCO₃ as a buffer . Subsequent acetylation with acetic anhydride or acetyl chloride yields the final acetamide derivative. Purification often involves recrystallization from aqueous methanol or ethanol . Key parameters include temperature control (room temperature to reflux) and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Characterization relies on:

  • NMR (¹H/¹³C) to confirm aromatic proton environments and acetamide methyl groups.
  • FT-IR for identifying sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
  • Mass Spectrometry (ESI or EI) to verify molecular weight (e.g., exact mass 352.09 g/mol for related derivatives) .
  • HPLC with UV detection for purity assessment, especially when analyzing pharmacological activity .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the sulfonamide and acetamide groups. Light-sensitive degradation is mitigated using amber glassware. Safety data sheets recommend avoiding prolonged skin contact and using fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing sulfonamide-containing acetamides?

  • Methodological Answer : Yield optimization involves:

  • pH Control : Maintaining pH 8–9 during sulfonylation prevents premature hydrolysis of sulfonyl chlorides .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while aqueous workup minimizes byproducts.
  • Catalysis : Using DMAP (4-dimethylaminopyridine) accelerates acetylation .
  • Kinetic Monitoring : In-situ FT-IR or TLC tracks reaction progress to terminate at maximal conversion .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Crystal Growth : Slow evaporation from methanol or ethanol is preferred to obtain single crystals. Twinned crystals may require seeding or temperature gradients .
  • Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the lattice but complicate refinement. Riding models with fixed d(N–H) = 0.86 Å improve resolution .
  • Disorder Management : Partial occupancy of nitro or sulfonyl groups is resolved using SQUEEZE in refinement software .

Q. How do structural modifications (e.g., nitro vs. methoxy substituents) impact pharmacological activity?

  • Methodological Answer : Comparative studies show:

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance analgesic activity by increasing electrophilicity and binding affinity to COX enzymes .
  • Electron-Donating Groups (e.g., OCH₃) : Improve anti-inflammatory effects but reduce metabolic stability due to faster glucuronidation .
  • Sulfonamide Linkers : Bulky substituents (e.g., piperazinyl) improve solubility but may sterically hinder target interactions .

Q. How can researchers resolve discrepancies in pharmacological data between structurally similar derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., carrageenan-induced paw edema for inflammation models) .
  • Metabolic Differences : Use liver microsome studies to compare metabolic stability (e.g., CYP450-mediated oxidation) .
  • Computational Modeling : MD simulations and QSAR models differentiate binding modes despite structural similarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
Reactant of Route 2
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N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

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